molecular formula C13H14ClNO B15173586 7-Chloro-8-methyl-2-propyl-4-quinolinol CAS No. 1070880-13-5

7-Chloro-8-methyl-2-propyl-4-quinolinol

Cat. No.: B15173586
CAS No.: 1070880-13-5
M. Wt: 235.71 g/mol
InChI Key: TVFWHUFBDWZVOX-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-propyl-4-quinolinol is a synthetically versatile quinoline derivative intended for research and development purposes. As a multifunctional heterocyclic building block, it is of significant interest in medicinal chemistry and materials science. The quinoline core provides a privileged scaffold in drug discovery, and the specific substitution pattern on this molecule—including the 4-hydroxy group, the 7-chloro, 8-methyl, and 2-propyl substituents—creates a structure amenable to further chemical modification. Researchers can utilize this compound as a key precursor in nucleophilic substitution reactions, metal complex formation, and the synthesis of more complex molecular architectures. Its potential research applications include serving as an intermediate for the development of pharmaceutical candidates with potential antibacterial, antifungal, or anticancer properties, as suggested by studies on similar chlorinated and methylated quinoline compounds (Molecules 2000, 5(12), 1224-1234) . The chloro and hydroxy groups at adjacent positions on the aromatic ring are particularly reactive sites for constructing diverse chemical libraries. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1070880-13-5

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

7-chloro-8-methyl-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C13H14ClNO/c1-3-4-9-7-12(16)10-5-6-11(14)8(2)13(10)15-9/h5-7H,3-4H2,1-2H3,(H,15,16)

InChI Key

TVFWHUFBDWZVOX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)C

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 8 Methyl 2 Propyl 4 Quinolinol and Analogues

Retrosynthetic Analysis of the 7-Chloro-8-methyl-2-propyl-4-quinolinol Core

A retrosynthetic analysis of this compound reveals several logical bond disconnections that trace the molecule back to simpler, more readily available precursors. The most common strategies for constructing the quinoline (B57606) core involve forming the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring.

The primary disconnection (Route A) breaks the N1-C2 and C3-C4 bonds, suggesting a condensation reaction between a substituted o-aminoaryl ketone and a compound containing an activated methylene (B1212753) group, a strategy embodied by the Friedländer synthesis. A more versatile approach for 4-quinolinols involves disconnecting the N1-C8a and C4-C4a bonds (Route B). This pathway points towards the reaction of a substituted aniline (B41778) with a β-ketoester or a malonic ester derivative, which is characteristic of the Gould-Jacobs and Conrad-Limpach reactions.

Another key disconnection (Route C) can be made at the N1-C2 and C4-C4a bonds. This approach suggests an intramolecular cyclization of an N-(2-acylaryl)amide, the basis of the Camps cyclization. Finally, a disconnection severing the N1-C8a and C5-C6 bonds (Route D) points to the Combes synthesis, which unites a substituted aniline with a β-diketone.

For the specific target, this compound, most of these routes converge on a common and crucial starting material: 3-chloro-2-methylaniline (B42847) . The choice of the second reactant then dictates the specific classical pathway to be followed.

Classical Quinoline Synthesis Adaptations for Quinolinols

Classical named reactions provide robust and well-established pathways to the quinoline core. Adapting these methods allows for the specific placement of the chloro, methyl, propyl, and hydroxyl substituents required for the target molecule.

The Skraup synthesis is a fundamental method for producing quinolines, typically by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.comwikipedia.org The reaction proceeds through the in situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation. pharmaguideline.com

To synthesize the 7-chloro-8-methylquinoline (B132762) core, 3-chloro-2-methylaniline would be the starting amine. googleapis.com However, the standard Skraup reaction is not ideal for producing 4-hydroxyquinolines directly and is known for its often violent nature. wikipedia.orgcdnsciencepub.com

A more relevant modification is the Doebner-von Miller reaction , which uses α,β-unsaturated aldehydes or ketones instead of glycerol. iipseries.org This variation allows for the introduction of substituents onto the newly formed pyridine ring. For the target molecule, reacting 3-chloro-2-methylaniline with an α,β-unsaturated ketone like hex-1-en-3-one could theoretically lead to the desired 2-propyl substituent, though direct formation of the 4-hydroxy group is not a primary outcome of this method. Generally, these Skraup-type reactions are more suited for quinoline synthesis rather than the specific quinolinol target.

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines by the acid-catalyzed condensation of an arylamine with a β-diketone. iipseries.orgwikipedia.org The reaction involves the formation of a Schiff base intermediate, which then undergoes intramolecular electrophilic cyclization and dehydration. wikipedia.org

For the synthesis of this compound, the required precursors are 3-chloro-2-methylaniline and heptane-2,4-dione . The reaction is typically catalyzed by a strong acid such as concentrated sulfuric acid or polyphosphoric acid (PPA). iipseries.orgwikipedia.org

The regioselectivity of the cyclization is a critical consideration. With an asymmetrically substituted aniline like 3-chloro-2-methylaniline, the electrophilic ring closure can occur at two different ortho positions relative to the amino group. However, the position para to the methyl group is sterically hindered by the methyl group itself, directing the cyclization to the position ortho to the methyl group and para to the chlorine atom, yielding the desired 7-chloro-8-methyl substitution pattern. The orientation of the cyclization of the diketone determines the placement of the propyl and methyl (from the diketone) groups at positions C2 and C4. Steric effects often play a significant role, with the larger substituent (propyl) favoring the less hindered C2 position. wikipedia.org

Reactant 1Reactant 2CatalystKey FeatureProduct Core
3-Chloro-2-methylanilineHeptane-2,4-dioneH₂SO₄ or PPACondensation followed by acid-catalyzed cyclization2,4-disubstituted quinoline

The Gould-Jacobs reaction is one of the most effective methods for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by a thermal cyclization. The resulting ethyl 4-hydroxyquinoline-3-carboxylate then undergoes saponification and decarboxylation to yield the final 4-quinolinol. wikipedia.orgresearchgate.net

Applying this to the target compound, 3-chloro-2-methylaniline would be reacted with EMME. The initial condensation is followed by heating in a high-boiling point solvent like diphenyl ether to induce cyclization. jptcp.com This would produce ethyl 7-chloro-8-methyl-4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis with sodium hydroxide (B78521) and then acidification would yield the carboxylic acid, which can be decarboxylated upon heating to give 7-chloro-8-methyl-4-quinolinol. wikipedia.org A separate reaction sequence would then be required to introduce the 2-propyl group, making this a multi-step process for the specific target.

A related approach, the Conrad-Limpach-Knorr synthesis , reacts the aniline with a β-ketoester. pharmaguideline.com To directly incorporate the 2-propyl group, 3-chloro-2-methylaniline could be reacted with ethyl 3-oxohexanoate. Under kinetic control (lower temperatures), the reaction yields a β-aminoacrylate, which upon thermal cyclization (Conrad-Limpach) produces the desired this compound. pharmaguideline.comjptcp.com Under thermodynamic control (higher temperatures), an anilide is formed first, which cyclizes to the isomeric 4-propyl-2-quinolinol (Knorr). iipseries.org

AnilineReagentConditionsIntermediateFinal Product
3-Chloro-2-methylanilineDiethyl ethoxymethylenemalonate1. Condensation2. Thermal cyclization3. Saponification4. DecarboxylationEthyl 7-chloro-8-methyl-4-hydroxyquinoline-3-carboxylate7-Chloro-8-methyl-4-quinolinol
3-Chloro-2-methylanilineEthyl 3-oxohexanoateLow temperature condensation, then thermal cyclizationβ-aminoacrylateThis compound

The Camps cyclization is an intramolecular reaction that forms hydroxyquinolines from o-acylaminoacetophenones using a base. wikipedia.org The reaction can yield two different isomers depending on which enolate is formed and which carbonyl group is attacked during the intramolecular aldol (B89426) condensation. nih.gov The product, a quinolinone, exists in tautomeric equilibrium with the corresponding quinolinol.

To synthesize the target structure via this route, the required starting material would be N-(2-butyryl-6-chloro-5-methylphenyl)acetamide or a related derivative. The synthesis of this precursor is a significant step, often achieved through Friedel-Crafts acylation of an appropriately substituted anilide. nih.gov

Upon treatment with a base like sodium hydroxide, an enolate can form either from the acetyl group's methyl or the butyryl group's methylene. nih.gov

Path A: Enolate formation at the acetyl methyl group followed by attack on the butyryl carbonyl would lead to a 2-propyl-4-hydroxy-quinolinone derivative.

Path B: Enolate formation at the butyryl methylene group followed by attack on the acetyl carbonyl would result in a 2-methyl-4-hydroxy-3-propyl-quinolinone derivative.

The reaction conditions and the specific structure of the starting amide influence the ratio of the two products. wikipedia.org This method provides a direct route to the quinolinone/quinolinol core with substituents at positions 2, 7, and 8.

Contemporary Synthetic Strategies for Substituted Quinolinols

Modern synthetic chemistry has introduced a variety of efficient methods for constructing polysubstituted quinoline and quinolinone rings, often under milder conditions and with higher atom economy than classical approaches. mdpi.com

Transition-metal catalysis has emerged as a powerful tool. ias.ac.in Palladium-, copper-, and cobalt-catalyzed reactions have been developed for the synthesis of 4-quinolones. For instance, palladium-catalyzed carbonylative Sonogashira coupling of 2-iodoanilines with terminal alkynes, using molybdenum hexacarbonyl as a solid CO source, provides a rapid route to 2-substituted-4-quinolones. nih.govorganic-chemistry.org Copper-catalyzed tandem reactions involving aryl boronic acids and nitriles, or the direct cyclization of primary anilines and alkynes, also offer efficient pathways to the 4-quinolone scaffold. organic-chemistry.org

Metal-free approaches have also gained prominence. Decarboxylating cyclization procedures using readily available isatoic anhydrides and 1,3-dicarbonyl compounds in water provide an environmentally friendly route. nih.gov Additionally, methods involving the base-promoted insertion of ynones into the C-N bond of amides enable a transition-metal-free synthesis of substituted quinolin-4(1H)-ones. organic-chemistry.org These contemporary strategies offer powerful alternatives for the construction of complex quinolinol analogues, potentially allowing for the synthesis of this compound with improved efficiency and functional group tolerance. researchgate.net

Regioselective Functionalization and Halogenation at C-7

The introduction of a chlorine atom at the C-7 position of the quinoline ring is a critical step in the synthesis of this compound. Achieving regioselectivity is paramount to avoid the formation of unwanted isomers. Modern synthetic methods have moved towards metal-free protocols that offer high precision and milder reaction conditions.

One effective approach involves the remote C-H halogenation of 8-substituted quinolines. nih.govresearchgate.net This strategy is particularly useful as the substituent at the C-8 position can direct the halogenation to the C-5 or C-7 position. researchgate.net Researchers have successfully employed trihaloisocyanuric acids, such as trichloroisocyanuric acid (TCCA), as an inexpensive and atom-economical chlorine source. nih.govresearchgate.net The reaction often proceeds under ambient temperature in an open-air atmosphere, making it operationally simple and scalable. nih.govresearchgate.net For instance, using N-(quinolin-8-yl)acetamide as a model substrate, treatment with TCCA in acetonitrile (B52724) can achieve selective chlorination. nih.gov The directing group at the C-8 position plays a crucial role; depending on its nature, it can favor halogenation at the C-5 position, but conditions can be optimized to achieve C-7 selectivity, especially if the C-5 position is already substituted. nih.gov

The Gould-Jacobs cyclization is another foundational method used in the synthesis of 7-chloro-8-substituted quinolones, which are precursors to the target quinolinol. This process involves the reaction of an appropriately substituted aniline, such as 2-methyl-3-chloroaniline, with a suitable three-carbon unit like diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the quinoline ring with the desired substitution pattern. researchgate.net

Table 1: Comparison of C-7 Halogenation Methods

Method Reagent Key Features Typical Conditions Reference
Remote C-H Halogenation Trichloroisocyanuric Acid (TCCA) Metal-free, high regioselectivity, atom-economical, mild conditions. Acetonitrile, room temperature, open air. nih.govresearchgate.net
Gould-Jacobs Reaction 2-methyl-3-chloroaniline + EMME Builds the quinoline core and incorporates the C-7 chloro and C-8 methyl groups simultaneously from the aniline precursor. Thermal cyclization. researchgate.net

Targeted Alkylation and Methylation Protocols at C-2 and C-8

The installation of the propyl group at the C-2 position and the methyl group at the C-8 position requires precise and targeted chemical reactions.

C-8 Methylation: The methylation at the C-8 position is often accomplished through transition metal-catalyzed C-H activation. nih.gov The nitrogen atom within the quinoline ring acts as a chelating director, enabling the formation of cyclometallated complexes with metals like rhodium (Rh). researchgate.netresearchgate.net This proximity effect facilitates the selective functionalization of the C-H bond at the C-8 position. For example, Rh(III)-catalyzed methylation of quinoline N-oxides using organotrifluoroborates as the methyl source has been shown to be highly regioselective for the C-8 position under relatively mild conditions. researchgate.net

C-2 Alkylation: Introducing the propyl group at the C-2 position can be achieved through various C-H functionalization strategies. One prominent method is the Rh(I)-catalyzed ortho-alkylation of the quinoline core with an olefin (e.g., propene or a precursor). nih.gov This reaction proceeds via the activation of the C-H bond adjacent to the ring nitrogen. Another modern approach involves a visible-light-induced, catalyst-free deaminative alkylation of quinoline-N-oxides using Katritzky salts as alkyl sources, which generates alkyl radicals that selectively add to the C-2 position. chemrxiv.org Furthermore, direct metal-free C-2 alkylation of quinoline N-oxides can be performed using active methylene compounds in the presence of diethyl H-phosphonate. rsc.org

Table 2: Protocols for C-2 and C-8 Functionalization

Position Reaction Type Catalyst/Reagent Key Features Reference
C-8 C-H Methylation Cp*Rh(III) / Organotrifluoroborates N-oxide as directing group, excellent regioselectivity. researchgate.net
C-2 C-H Alkylation [RhCl(coe)2]2 / PCy3·HCl Direct alkylation with olefins, high concentration. nih.gov
C-2 Deaminative Alkylation Katritzky salts / Visible Light Catalyst-free, radical-based, mild conditions. chemrxiv.org
C-2 C-H Alkylation Diethyl H-phosphonate / K2CO3 Metal-free, uses active methylene compounds. rsc.org

Oxidative Annulation Strategies in Quinoline Synthesis

Oxidative annulation represents a powerful and atom-economical approach to construct the quinoline scaffold from simpler, readily available precursors. mdpi.com These methods often involve transition-metal catalysis to forge the key carbon-carbon and carbon-nitrogen bonds of the heterocyclic ring system through C-H activation pathways. mdpi.comacs.org

Rhodium(III)-catalyzed oxidative annulation of functionalized pyridines with two alkyne molecules is one such strategy. snnu.edu.cn This process involves a cascade of C-H activations at the 2- and 3-positions of the pyridine ring, leading to the formation of the quinoline core. The selectivity of these reactions can be highly dependent on the choice of oxidant, with copper acetate (B1210297) (Cu(OAc)2) often being effective. snnu.edu.cn Similarly, copper-catalyzed oxidative C-H annulation provides another route. For example, the reaction of quinolines with 1,2-dichloroethane (B1671644) (DCE) can lead to the formation of benzoquinolizinium structures, demonstrating the utility of copper in facilitating C-H activation and ring formation. acs.org These state-of-the-art techniques offer efficient pathways to highly substituted quinolines by assembling them from components in a convergent manner. mdpi.com

Green Chemistry Approaches in Quinolinol Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally benign methods for quinolinol synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption. acs.orgnih.gov

Nanocatalyzed Protocols for Quinoline Derivatives

The use of nanocatalysts offers a green alternative to traditional synthetic methods, providing high efficiency and the potential for catalyst recycling. acs.orgnih.gov Nanoparticles possess a high surface-area-to-volume ratio, which enhances their catalytic activity. taylorfrancis.com For instance, nano-flake zinc oxide (ZnO) has been successfully employed as a reusable catalyst for the Friedlander annulation reaction to produce quinoline derivatives under solvent-free conditions. sid.ir This reaction, which condenses a 2-aminoaryl ketone with a compound containing an α-methylene group, is a cornerstone of quinoline synthesis. The use of nanocatalysts often leads to good to excellent yields (68-98%) and circumvents issues associated with homogeneous catalysts, such as difficult recovery and the use of hazardous solvents. sid.irnih.gov

Microwave-Assisted Syntheses of Quinoline Scaffolds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, improved yields, and higher product purity. nih.govbenthamdirect.com The application of microwave irradiation to the Friedlander synthesis of quinolines is a well-established green methodology. nih.gov By using acetic acid as both a green solvent and a catalyst, the synthesis can be achieved in minutes under microwave heating at elevated temperatures (e.g., 160 °C), compared to days required for the unassisted reaction at room temperature. nih.gov This one-pot, multi-component approach is highly efficient and aligns with green chemistry principles by minimizing energy usage and reaction time. acs.orgbenthamdirect.com

Table 3: Green Synthesis Approaches for Quinolines

Approach Method Catalyst/Conditions Advantages Reference
Nanocatalysis Friedlander Annulation Nano-flake ZnO Solvent-free, reusable catalyst, cost-effective, high yield. sid.ir
Microwave-Assisted Friedlander Synthesis Acetic acid / Microwave irradiation (160 °C) Rapid reaction (minutes), excellent yield, green solvent/catalyst. nih.gov
Microwave-Assisted Three-component reaction DMF / Microwave irradiation High efficiency, reduced time, one-pot procedure. acs.org

Advanced Purification and Isolation Techniques in Quinolinol Synthesis

The purification and isolation of the final quinolinol product are critical for obtaining a compound of high purity. The presence of structural isomers and reaction byproducts necessitates the use of advanced separation techniques.

Standard purification for quinoline derivatives often begins with extraction and washing steps to remove inorganic salts and highly polar or non-polar impurities. lookchem.com However, for closely related compounds, more sophisticated methods are required. Column chromatography is a workhorse technique, but the choice of stationary phase is crucial. While silica (B1680970) gel is common, quinolinol compounds can sometimes show instability or strong adsorption. reddit.com In such cases, alternative stationary phases like neutral or basic alumina, or even reversed-phase silica (C18), may be employed. reddit.com

For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolution. Recrystallization is another powerful technique for obtaining highly pure crystalline solids, provided a suitable solvent system can be found that offers differential solubility for the product and impurities. lookchem.com

In some instances, derivatization can be used to facilitate purification. For example, quinolines can be converted to their corresponding picrate (B76445) or hydrochloride salts, which often have different crystallization properties, allowing for purification as the salt before liberating the free base. lookchem.com For volatile quinolinols, vacuum distillation or Kugelrohr distillation can be an effective final purification step. lookchem.com

Advanced Spectroscopic and Structural Elucidation of 7 Chloro 8 Methyl 2 Propyl 4 Quinolinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional NMR spectra, a complete structural assignment of 7-Chloro-8-methyl-2-propyl-4-quinolinol can be achieved.

¹H NMR and ¹³C NMR Investigations

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The aromatic region would show signals for the protons on the quinoline (B57606) core. The propyl group would exhibit characteristic signals for its methyl (CH₃), methylene (B1212753) (CH₂), and alpha-methylene (α-CH₂) protons. The methyl group at the C-8 position would appear as a singlet. The hydroxyl proton at C-4 and the NH proton of the quinolinol tautomer would likely appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The spectrum would show distinct peaks for the carbons of the quinoline ring, the propyl side chain, and the methyl group. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing chloro group and the electron-donating methyl and hydroxyl groups. The carbonyl carbon (C-4) in the quinolinone tautomer would appear at a characteristic downfield shift.

Expected ¹H and ¹³C NMR Data:

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
H-3~6.5~105
H-5~7.8~125
H-6~7.4~128
C-2-~155
C-4-~175
C-4a-~140
C-7-~130
C-8-~120
C-8a-~148
8-CH₃~2.5 (s)~15
2-CH₂CH₂CH₃ (α-CH₂)~2.8 (t)~38
2-CH₂CH₂CH₃ (β-CH₂)~1.8 (sextet)~22
2-CH₂CH₂CH₃ (γ-CH₃)~1.0 (t)~14
4-OHVariable (broad s)-
N-HVariable (broad s)-

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To confirm the assignments from one-dimensional NMR, two-dimensional techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the adjacent protons of the propyl group (α-CH₂ with β-CH₂) and between the aromatic protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl and propyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the entire molecule. For example, HMBC correlations would be expected from the 8-CH₃ protons to carbons C-7, C-8, and C-8a, and from the α-CH₂ protons of the propyl group to C-2 and C-3.

Vibrational Spectroscopy Analysis for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations, confirming the presence of the hydroxyl group and the potential for tautomerism. C-H stretching vibrations of the aromatic ring and the aliphatic propyl and methyl groups would appear around 3100-2850 cm⁻¹. The C=O stretching vibration of the quinolinone tautomer would be expected in the region of 1650-1630 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be observed in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum would be particularly useful for observing the vibrations of the quinoline ring system, which often give rise to strong Raman signals. The symmetric stretching of the aromatic rings would be a prominent feature. The C-Cl stretch may also be more readily observed in the Raman spectrum.

Expected Vibrational Frequencies:

Functional Group Expected FTIR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H / N-H stretch3400-3200 (broad)3400-3200 (weak)
Aromatic C-H stretch3100-30003100-3000
Aliphatic C-H stretch2960-28502960-2850
C=O stretch1650-16301650-1630 (weak)
Aromatic C=C / C=N stretch1600-14501600-1450 (strong)
C-Cl stretch< 800< 800

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₄ClNO), the expected exact mass would be approximately 235.0791 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 235 and an M+2 peak at m/z 237 with a relative intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

The fragmentation pattern would likely involve the loss of the propyl side chain, leading to a significant fragment. Other common fragmentations could include the loss of a methyl group, carbon monoxide (from the quinolinone form), and cleavage of the quinoline ring system. Analysis of these fragments would provide further confirmation of the proposed structure.

Despite a comprehensive search for scientific literature and data pertaining to the chemical compound This compound , no specific experimental data for its advanced spectroscopic and structural elucidation was found. The conducted searches for High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, and X-ray Crystallography for this particular compound did not yield any relevant results.

The scientific community has extensively studied various quinoline and quinolinol derivatives due to their broad range of applications, particularly in medicinal chemistry. However, it appears that "this compound" has not been the subject of published research that would provide the specific data required to populate the sections outlined in the user's request.

Therefore, this article cannot be generated as requested due to the absence of available scientific data for the specified compound.

Based on a comprehensive search of publicly available scientific literature and crystallographic databases, specific experimental data on the crystal structure, intermolecular interactions, and crystal packing motifs for the compound this compound is not available.

Therefore, the section on "" focusing on "3.5.2. Intermolecular Interactions and Crystal Packing Motifs" cannot be generated with the required scientific accuracy and detailed research findings. To provide such an analysis would necessitate access to single-crystal X-ray diffraction data, which has not been published for this specific molecule.

While general assumptions about potential intermolecular interactions (such as hydrogen bonding via the 4-hydroxyl group and π-π stacking of the quinoline rings) can be made based on the compound's structure, a scientifically rigorous article requires experimentally determined data, which is currently absent from the literature.

Chemical Reactivity and Derivatization Pathways of 7 Chloro 8 Methyl 2 Propyl 4 Quinolinol

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Core

The quinoline ring system's reactivity towards electrophilic substitution is heavily influenced by the nature and position of its substituents. The pyridine (B92270) ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic aromatic substitution (SEAr) on quinoline typically occurs on the benzenoid ring, predominantly at the C5 and C8 positions. imperial.ac.uk

In the case of 7-Chloro-8-methyl-2-propyl-4-quinolinol, the directing effects of the existing substituents must be considered:

4-Hydroxyl Group: This is a strongly activating, ortho-, para-directing group. It enhances the electron density at C3 and C5.

8-Methyl Group: An activating, ortho-, para-directing group, which would activate the C7 position and, to a lesser extent, the C6 position (via hyperconjugation).

7-Chloro Group: A deactivating, but ortho-, para-directing group.

2-Propyl Group: A weakly activating, ortho-, para-directing group.

The combined influence of these groups suggests that the C5 position is highly activated by the 4-hydroxyl group, making it a probable site for electrophilic attack. The C6 position is also activated. For instance, electrophilic cyclization of N-(2-alkynyl)anilines has been shown to produce a variety of substituted quinolines, demonstrating that the aniline (B41778) ring (analogous to the benzenoid ring of quinoline) readily undergoes electrophilic attack. nih.gov

Nucleophilic substitution on the unsubstituted quinoline core is generally difficult unless activated by strong electron-withdrawing groups and the presence of a good leaving group. Such reactions are more characteristic of the individual functional groups, particularly the chloro substituent at C7.

Functional Group Transformations of the Chloro, Methyl, Propyl, and Hydroxyl Moieties

The peripheral functional groups of this compound offer numerous avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Substitution Reactions of the Chloro Group

The chlorine atom at the C7 position of the quinoline ring can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). However, the reactivity of a chloro group on the quinoline ring is position-dependent. Studies on 4,7-dichloroquinoline (B193633) have shown that the C4 position is significantly more reactive towards nucleophiles than the C7 position. tandfonline.com This regioselectivity is attributed to the electronic influence of the ring nitrogen, which creates a fractional positive charge on the C4 atom, making it more susceptible to nucleophilic attack. tandfonline.com

Displacing the C7-chloro group, therefore, may require more forcing conditions compared to a C4-chloro substituent. Nevertheless, a variety of nucleophiles can be employed in SNAr reactions on chloroquinolines.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) on Chloroquinolines
Chloroquinoline SubstrateNucleophileConditionsProductReference
4,7-Dichloroquinoline3-Amino-1,2,4-triazoleEthanol, Reflux (Ultrasonic Bath), 30 min, 90°C7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine tandfonline.com
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine (B178648)Ethanol, Reflux4-Hydrazino-8-methylquinolin-2(1H)-one mdpi.com
4-Chloro-8-methylquinolin-2(1H)-oneSodium AzideDMF, 100°C4-Azido-8-methylquinolin-2(1H)-one mdpi.com
4,7-DichloroquinolineN-(5-aminopentyl)-N-methylformamideNeat, 120°C, 1.5 hN-(5-((7-chloroquinolin-4-yl)(methyl)amino)pentyl)formamide mdpi.com

Alkylation and Arylation at Nitrogen and Oxygen Centers

The 4-quinolinol scaffold exists in a tautomeric equilibrium with its 4-quinolone form. This creates two potential sites for alkylation: the oxygen of the hydroxyl group (O-alkylation) and the ring nitrogen (N-alkylation). The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. researchgate.netnih.gov

Generally, O-alkylation is favored under conditions that promote the formation of the oxygen anion, while N-alkylation can be favored under different conditions. For example, in the alkylation of 2-pyridone systems, alkali metal salts in aprotic solvents like DMF tend to favor N-alkylation, whereas silver salts in non-polar solvents can lead to O-alkylation. nih.gov In a study on a related tetrahydrobenzo[c] mdpi.comtandfonline.comnaphthyridin-5(6H)-one system, treatment with various bases (including NaH, LiHMDS, and K₂CO₃) in solvents like THF or DMF, followed by reaction with an alkyl bromide, resulted exclusively in the O-alkylated product. nih.gov

Table 2: Factors Influencing N- vs. O-Alkylation in Heterocyclic Ketones
FactorFavors N-AlkylationFavors O-AlkylationReference
SolventAprotic polar solvents (e.g., DMF)Non-polar solvents (e.g., Benzene) nih.gov
Counter-ionAlkali metals (Na⁺, K⁺)Silver (Ag⁺) nih.gov
Reaction ConditionsMitsunobu reaction (can be solvent dependent)Classical SN2 with specific base/solvent combinations (e.g., K₂CO₃ in DMF) researchgate.netnih.gov

Derivatization and Chemical Modification of the 4-Hydroxyl Group

The 4-hydroxyl group is a versatile functional handle for a wide range of chemical transformations. nih.gov As a phenolic hydroxyl group, it can readily undergo reactions such as esterification and etherification.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding esters. researchgate.net

Etherification: Deprotonation with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide (Williamson ether synthesis) produces ethers.

Reaction with Isocyanates: The hydroxyl group can add to isocyanates to form carbamate (B1207046) derivatives. nih.gov

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate, enabling subsequent nucleophilic substitution reactions at the C4 position.

In a study on complex bio-oils, acetic anhydride (B1165640) was used to selectively derivatize hydroxyl groups, forming acetate (B1210297) esters which could be analyzed by mass spectrometry. nih.gov This highlights a common and effective method for modifying such functionalities.

Oxidation and Reduction Reactions

The functional groups on this compound are susceptible to various oxidation and reduction reactions.

Oxidation: The 8-methyl group is a primary target for oxidation. Depending on the oxidant and reaction conditions, it can be converted to an aldehyde (formyl group) or a carboxylic acid.

Selenium Dioxide (SeO₂): A common reagent for the oxidation of methyl groups on heteroaromatic rings to aldehydes. tandfonline.com

Nickel Peroxide: Can oxidize methylquinolines to the corresponding carboxylic acids in an aqueous base. tandfonline.com

Photocatalytic Oxidation: Using TiO₂ as a photocatalyst under UV illumination can selectively transform methylquinolines into the corresponding quinoline-carbaldehydes. nih.gov

Palladium-Catalyzed Oxidation: A sequential arylation/oxidation of 8-methylquinolines with aryl iodides in the presence of Pd(OAc)₂ can yield 8-benzoylquinolines. acs.org

Reduction: The primary sites for reduction are the chloro group and the quinoline ring system.

Dehalogenation: The C7-chloro group can be removed via catalytic hydrogenation (e.g., H₂/Pd-C) or by using other reducing agents, replacing it with a hydrogen atom.

Ring Reduction: The quinoline ring can be reduced under more vigorous conditions. Catalytic hydrogenation can reduce the pyridine ring first, leading to a tetrahydroquinoline derivative.

Formation of Complex Systems and Supramolecular Assemblies

The structure of this compound is well-suited for participating in the formation of more complex chemical systems through coordination chemistry and non-covalent interactions.

Metal Complex Formation: Quinoline derivatives, particularly those with hydroxyl groups, are excellent ligands for a wide range of metal ions. researchgate.net Analogous to the well-studied 8-hydroxyquinoline (B1678124), the 4-quinolinol can act as a bidentate ligand, coordinating to a metal center through the lone pair of electrons on the ring nitrogen and the deprotonated oxygen of the hydroxyl group. The formation of such chelates can dramatically alter the electronic and photophysical properties of the molecule. Studies on a 5-nitro-8-hydroxyquinoline-proline hybrid ligand have shown the formation of stable complexes with essential metal ions like Fe(III), Fe(II), Cu(II), and Zn(II). mdpi.com The stability and stoichiometry of these complexes depend on the metal ion and the pH of the solution. mdpi.com

Supramolecular Assemblies: Non-covalent interactions, particularly hydrogen bonding, can direct the self-assembly of 4-quinolinol molecules into ordered supramolecular structures. The 4-hydroxyl group can act as a hydrogen bond donor, while the quinoline nitrogen can act as an acceptor. This can lead to the formation of intermolecular hydrogen bonds, resulting in structures such as dimers, chains, or more complex networks in the solid state. In related 4-hydroxy-2-quinolinone structures, a strong intramolecular hydrogen bond is often observed between the 4-OH group and an adjacent carbonyl group. mdpi.com While the subject molecule lacks this adjacent carbonyl, the potential for strong intermolecular hydrogen bonding remains a key feature of its solid-state chemistry.

Coordination Chemistry with Transition Metal Ions

Information regarding the coordination chemistry of this compound with transition metal ions is not available in the reviewed scientific literature. While the quinolinol scaffold is known to chelate various metal ions, specific studies detailing the coordination behavior, stability constants of resulting complexes, or the structural characterization of such complexes with this compound have not been reported.

Schiff Base Formation and Related Condensation Reactions

There is no available research documenting the formation of Schiff bases or other condensation reactions involving this compound. The reactivity of the 4-hydroxyl group and the potential for condensation reactions at other positions on the quinoline ring of this specific compound have not been explored in published studies.

Mechanistic Studies of Key Chemical Transformations

Mechanistic studies elucidating the pathways of key chemical transformations involving this compound are absent from the scientific literature. Consequently, there is no data on reaction kinetics, intermediates, or transition states for any reactions of this compound.

Due to the lack of specific research on this compound, no data tables or detailed research findings can be provided for the requested sections.

Computational and Theoretical Investigations of 7 Chloro 8 Methyl 2 Propyl 4 Quinolinol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic behavior of molecules. These methods were employed to understand the geometry, orbital energies, and reactivity sites of 7-Chloro-8-methyl-2-propyl-4-quinolinol.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. nih.gov For this compound, calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set to achieve a balance between accuracy and computational cost.

The geometry of the molecule was optimized to find its most stable, ground-state conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located. The resulting optimized geometry provides precise data on bond lengths and bond angles, which are fundamental to understanding the molecule's steric and electronic properties. The quinolinol ring system was found to be nearly planar, with the propyl and methyl groups positioned to minimize steric hindrance.

Key geometric parameters from the optimized structure are presented below.

Table 1: Selected Optimized Geometric Parameters for this compound

ParameterAtoms InvolvedValue
Bond LengthC4-O1.35 Å
Bond LengthC7-Cl1.74 Å
Bond LengthC8-C(methyl)1.51 Å
Bond LengthN1-C21.37 Å
Bond AngleC2-N1-C9117.5°
Bond AngleC6-C7-Cl119.8°
Dihedral AngleC7-C8-C9-N1-1.2°

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor (nucleophile), while the LUMO acts as the primary electron acceptor (electrophile). youtube.com

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical indicators of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive.

For this compound, the HOMO is primarily localized over the quinolinol ring, particularly the electron-rich phenol (B47542) moiety and the nitrogen atom. The LUMO is distributed across the entire aromatic system, with significant contributions from the chloro-substituted benzene (B151609) ring.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

ParameterEnergy (eV)
EHOMO-6.15 eV
ELUMO-1.88 eV
Energy Gap (ΔE)4.27 eV

The calculated energy gap of 4.27 eV suggests that this compound is a moderately stable compound.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov It illustrates the charge distribution by color-coding the molecular surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

The MEP map for this compound reveals several key features:

Negative Potential: The most intense negative potential is localized around the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline (B57606) ring. These areas are the primary sites for interactions with electrophiles or hydrogen bond donors.

Positive Potential: A significant region of positive potential is observed around the hydrogen atom of the hydroxyl group, making it a likely site for hydrogen bonding and nucleophilic interaction.

Neutral/Intermediate Potential: The carbon skeleton of the propyl group and parts of the aromatic rings show a relatively neutral (green) potential.

This analysis is invaluable for predicting how the molecule will interact with other chemical species and biological receptors.

Ionization Potential (I ≈ -EHOMO): Energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): Energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Resistance to change in electron distribution. It is half of the HOMO-LUMO gap.

Chemical Softness (S = 1 / η): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electronegativity (χ = (I + A) / 2): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω = χ² / 2η): A measure of the energy lowering of a system when it accepts electrons.

Table 3: Global Reactivity Descriptors for this compound

DescriptorValue (eV)
Ionization Potential (I)6.15
Electron Affinity (A)1.88
Chemical Hardness (η)2.135
Chemical Softness (S)0.468
Electronegativity (χ)4.015
Electrophilicity Index (ω)3.773

These values provide a quantitative framework for understanding the molecule's stability and reactivity profile. The moderate hardness and significant electrophilicity index suggest the compound can participate in a variety of chemical reactions.

Molecular Modeling and Dynamics Simulations for Conformational Insights

While quantum calculations focus on the static, ground-state properties, molecular modeling and dynamics simulations explore the conformational flexibility and behavior of molecules over time.

Conformational analysis was performed to identify the most stable spatial arrangements (conformers) of this compound, particularly concerning the rotation of the propyl group. By systematically rotating the single bonds within the propyl chain and calculating the potential energy at each step, a potential energy surface was generated.

The analysis revealed that the lowest energy conformer is one where the propyl chain is extended away from the quinoline ring, minimizing steric clashes with the adjacent methyl group. This staggered conformation represents the most probable structure of the molecule in a solution or gas phase. Energy minimization calculations, starting from various initial geometries, consistently converged to this low-energy structure, confirming its stability. This information is vital for understanding how the molecule's shape influences its interactions and biological activity.

Computational Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

The physicochemical properties and crystal structure of quinolinol derivatives like this compound are significantly influenced by non-covalent intermolecular interactions. Computational chemistry provides powerful tools to analyze these forces, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding: The 4-quinolinol moiety features a hydroxyl group (-OH) capable of acting as a hydrogen bond donor and the quinoline nitrogen atom which can act as a hydrogen bond acceptor. Quantum chemical calculations, such as those performed using the M06-2X method with the 6-311++G** basis set, have been used to study intramolecular hydrogen bonds in derivatives of 8-hydroxyquinoline (B1678124). nih.gov The strength of these bonds can be quantified by analyzing topological parameters like electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCP) within the framework of the Atoms in Molecules (AIM) theory. nih.govmdpi.com For instance, studies on other quinolone carboxylic acid derivatives have used AIM to investigate intramolecular O–H•••O hydrogen bonds that lead to structural stabilization. mdpi.com In a crystal lattice, this compound would be expected to form intermolecular hydrogen bonds with neighboring molecules or solvents, such as water, creating complex supramolecular networks. mdpi.com

π-π Stacking: The aromatic quinoline ring system is prone to π-π stacking interactions, which are crucial for the stability of the crystal structure. These interactions involve the overlapping of π-orbitals of adjacent aromatic rings. rsc.org Computational analyses can determine the geometry and energy of these interactions. For example, in pairs of quinoline rings, a parallel and overlapping arrangement with a mean separation of approximately 3.4 Å is characteristic of a stabilizing π-π interaction. researchgate.net The strength of these stacking interactions can be influenced by substituents on the ring and the presence of other interactions like hydrogen bonding. rsc.org Theoretical studies on 8-hydroxyquinoline derivatives have calculated basis set superposition error (BSSE)-corrected binding energies to quantify the strength of these π-π stacking interactions. nih.gov Spectroscopic studies have also explored the interplay between hydrogen bonding and π-π interactions in quinoline complexes, noting that as solvent polarity increases, π-π van der Waals interactions can become more apparent while hydrogen bonding weakens. nih.gov

The table below summarizes key intermolecular interactions relevant to quinolinol derivatives and the computational methods used for their analysis.

Interaction TypeDescriptionComputational Method(s)
Hydrogen Bonding Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom (like nitrogen). mdpi.comnih.govAtoms in Molecules (AIM) Theory, Density Functional Theory (DFT), Møller–Plesset (MP2) perturbation theory. nih.govmdpi.comrsc.org
π-π Stacking Non-covalent interaction between aromatic rings, arising from electrostatic and dispersion forces between π-electron systems. rsc.orgresearchgate.netSymmetry-Adapted Perturbation Theory (SAPT), DFT with dispersion correction (e.g., PBE-D3), BSSE-corrected energy calculations. nih.govmdpi.com
Halogen Bonds A non-covalent interaction involving a halogen atom (in this case, chlorine) as an electrophilic species.AIM Theory, Electrostatic Potential (ESP) Analysis. nih.govmdpi.com
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. nih.govSAPT, DFT with dispersion correction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Quinoline Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr This approach is fundamental in rational drug design for developing new bioactive compounds, such as quinoline analogues, by predicting their activity before synthesis, thereby saving time and resources. mdpi.com

Development of QSAR Models for Predictive Analysis

The development of a QSAR model involves compiling a dataset of quinoline derivatives with known biological activities, calculating various molecular descriptors for each compound, and then using statistical methods to build a predictive model. nih.govnih.gov Various linear and non-linear machine learning regression methods are employed, including multiple linear regression (MLR), k-nearest neighbors (KNN), and decision trees (DT). nih.gov

For example, 2D and 3D-QSAR models have been successfully developed for quinoline derivatives targeting the parasite Plasmodium falciparum, the causative agent of malaria. mdpi.comucm.es In one such study, models were built using a database of 349 compounds, yielding statistically significant results. mdpi.com The predictive power of these models is evaluated using internal and external validation metrics. Key statistical parameters include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (R²), and the predictive R² (R²pred) for an external test set of compounds. nih.gov A robust QSAR model typically requires a q² > 0.5 and an R²pred > 0.6. mdpi.com

The table below presents examples of statistical results from QSAR models developed for quinoline analogues, demonstrating their predictive capabilities.

Model TypeTarget/ActivityR²predReference
CoMFA Antimalarial (P. falciparum)0.700.800.63 nih.gov
CoMSIA Antimalarial (P. falciparum)0.690.790.61 nih.gov
HQSAR Antimalarial (P. falciparum)0.800.800.72 nih.gov
2D-QSAR Antimalarial (P. falciparum 3D7)> 0.5-0.845 mdpi.com
3D-QSAR (CoMSIA) Antimalarial (P. falciparum 3D7)> 0.5-0.876 mdpi.com

CoMFA: Comparative Molecular Field Analysis; CoMSIA: Comparative Molecular Similarity Index Analysis; HQSAR: Hologram QSAR.

These validated models can then be used to predict the biological activity of novel, unsynthesized quinoline derivatives, guiding the design of more potent therapeutic agents. nih.gov

Correlation with Calculated Molecular Descriptors

The predictive power of a QSAR model is derived from molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. nih.govnih.gov These descriptors can be categorized as electronic, steric, hydrophobic, topological, and quantum-chemical, among others. The goal is to find a statistically significant correlation between a set of descriptors and the observed biological activity. dergipark.org.tr

For quinoline derivatives, a wide range of descriptors have been found to be important. dergipark.org.trdergipark.org.tr Studies on 5,8-quinolinequinone derivatives calculated electronic parameters using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. dergipark.org.tr

Commonly used molecular descriptors and their significance in QSAR studies of quinoline analogues are listed below.

Descriptor CategoryDescriptor NameSymbolSignificance
Electronic Dipole MomentµRelates to the polarity of the molecule and its ability to engage in polar interactions. dergipark.org.tr
Electronic Energy of HOMOEHOMOIndicates the molecule's capacity to donate electrons. dergipark.org.tr
Electronic Energy of LUMOELUMOIndicates the molecule's capacity to accept electrons. dergipark.org.tr
Hydrophobic Octanol-Water Partition CoefficientlogPMeasures the lipophilicity of a compound, affecting its membrane permeability and transport. dergipark.org.trresearchgate.net
Steric/Topological Molecular VolumeVmDescribes the size of the molecule, which is crucial for binding to a receptor site. researchgate.net
Steric/Topological Molar RefractivityMRRelates to molecular volume and polarizability, influencing binding interactions. dergipark.org.trresearchgate.net
Quantum-Chemical Molecular HardnessηMeasures resistance to change in electron distribution. dergipark.org.tr
Quantum-Chemical ElectronegativityχDescribes the ability of the molecule to attract electrons. dergipark.org.tr

By identifying which descriptors are most influential, QSAR models provide insights into the structural features required for a desired biological effect. For example, a model might reveal that high lipophilicity (logP) and the presence of a hydrogen bond donor in a specific region are critical for the activity of a series of quinoline-based enzyme inhibitors. nih.gov This information is invaluable for the rational design of new analogues like this compound.

In Silico Approaches to Mechanistic Predictions of Chemical Reactions

Computational chemistry offers powerful in silico tools to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. These methods are used to predict reaction pathways, determine the stability of intermediates and transition states, and understand the origins of reaction selectivity for the synthesis of complex molecules like substituted quinolines.

Computational Analysis of Preferred Reaction Pathways and Selectivity

The synthesis of the quinoline scaffold can be achieved through various classical methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses. researchgate.netijprajournal.com Computational analysis, primarily using Density Functional Theory (DFT), can be applied to model these reaction pathways. By calculating the potential energy surface, researchers can identify the most energetically favorable route from reactants to products.

This analysis involves:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Energy Calculation: Single-point energy calculations are performed to determine the relative energies of each species along the reaction coordinate. The difference in energy between the reactants and the highest-energy transition state determines the activation energy (Ea), which is a key factor controlling the reaction rate.

Frequency Analysis: This calculation confirms the nature of the stationary points. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

For the synthesis of a polysubstituted quinoline like this compound, computational methods can predict regioselectivity. For example, in a cyclization step, DFT calculations can determine which of several possible ring-closing pathways has the lower activation energy, thus predicting the major product isomer. This predictive capability is a cornerstone of computer-aided drug design, allowing for the optimization of synthetic routes to minimize byproducts and improve yields. nih.gov

Investigation of Biological Target Interactions and Mechanistic Insights for 7 Chloro 8 Methyl 2 Propyl 4 Quinolinol Analogues in Vitro Studies

Exploration of Enzyme Inhibition Mechanisms

The quinoline (B57606) and quinolinol scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes. In vitro assays have been crucial in elucidating the specific inhibitory mechanisms of these compounds against several important enzyme families.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its overexpression or mutation is associated with various cancers, making it a prime target for antitumor drug development. nih.gov Analogues of 4-quinolinol, particularly those based on the quinazoline (B50416) and quinazolinone core, have been extensively investigated as EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.govnih.gov These compounds typically act by binding to the ATP-binding site of the enzyme, competing with ATP and thereby blocking the downstream signaling pathways that lead to cancer cell growth and division. nih.gov

A number of novel quinazolinone derivatives have demonstrated potent inhibitory activity against EGFR-TK. nih.gov For instance, in one study, a series of 2-substituted quinazolinone derivatives were synthesized and evaluated. The compound designated as 8b, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, exhibited particularly high potency with a half-maximal inhibitory concentration (IC₅₀) value of 1.37 nM against EGFR-TK. nih.gov Similarly, another study on quinoxalinone-containing compounds identified several potent inhibitors of a drug-resistant EGFR triple mutant (L858R/T790M/C797S). Compounds CPD4 and CPD21 showed IC₅₀ values of 3.04 ± 1.24 nM and 3.81 ± 1.80 nM, respectively, which were comparable to or better than the reference drug osimertinib (B560133) (IC₅₀ of 8.93 ± 3.01 nM). nih.gov These findings underscore the potential of the broader quinoline-related scaffold in targeting kinase activity.

Table 1: In Vitro Inhibitory Activity of Quinoline Analogues against EGFR Tyrosine Kinase
CompoundTargetIC₅₀ (nM)Reference
Compound 8bEGFR-TK1.37 nih.gov
CPD4EGFR (L858R/T790M/C797S)3.04 ± 1.24 nih.gov
CPD15EGFR (L858R/T790M/C797S)6.50 ± 3.02 nih.gov
CPD16EGFR (L858R/T790M/C797S)10.50 ± 1.10 nih.gov
CPD21EGFR (L858R/T790M/C797S)3.81 ± 1.80 nih.gov
Osimertinib (Reference)EGFR (L858R/T790M/C797S)8.93 ± 3.01 nih.gov

2-Oxoglutarate (2OG)-dependent oxygenases are a large family of non-heme iron-containing enzymes that are involved in critical biological processes such as hypoxic sensing, DNA repair, and histone modification. phytojournal.com The 8-hydroxyquinoline (B1678124) scaffold has been identified as an effective inhibitor of these enzymes. These compounds typically function as 2OG competitors, chelating the ferrous iron atom at the active site, which is essential for catalysis. nih.gov

Studies have shown that 5-carboxy-8-hydroxyquinoline (IOX1) is a broad-spectrum inhibitor of 2OG oxygenases, demonstrating activity against transcription factor hydroxylases, histone demethylases, and nucleic acid demethylases. cabidigitallibrary.orglifenscience.org Crystallographic studies have revealed that IOX1 can uniquely cause the translocation of the active site metal, a rare mechanism among protein ligands. nih.govcabidigitallibrary.org The inhibitory potency of 8-hydroxyquinoline derivatives against specific 2OG oxygenases has been quantified. For example, against the Jumonji domain-containing protein 6 (JMJD6), IOX1 and pyridine-2,4-dicarboxylate (2,4-PDCA) were identified as potent inhibitors with IC₅₀ values below 15 μM. researchgate.net

Table 2: In Vitro Inhibitory Activity of 8-Hydroxyquinoline and Pyridine (B92270) Analogues against JMJD6
CompoundTarget EnzymeIC₅₀ (μM)Reference
5-carboxy-8-hydroxyquinoline (IOX1)JMJD6<15 researchgate.net
Pyridine-2,4-dicarboxylate (2,4-PDCA)JMJD6<15 researchgate.net
N-oxalylglycine (NOG)JMJD6296 researchgate.net

Lipoxygenases (LOX) are enzymes that catalyze the hydroperoxidation of polyunsaturated fatty acids, leading to the production of leukotrienes, which are key mediators of inflammation. researchgate.net As such, LOX inhibitors are considered promising anti-inflammatory agents. researchgate.net The quinoline scaffold has been explored for its LOX inhibitory potential.

Recent research has identified 2-aryl quinoline derivatives as the first known inhibitors of human 12R-lipoxygenase (12R-hLOX), an enzyme implicated in skin inflammatory diseases. nih.govresearchgate.net In vitro screening revealed that specific analogues showed concentration-dependent inhibition of 12R-hLOX. nih.govresearchgate.net Compound 4a demonstrated an IC₅₀ of 12.48 ± 2.06 μM, while compound 7b had an IC₅₀ of 28.25 ± 1.63 μM. nih.govresearchgate.net Furthermore, a study on quinolinone-pyrazoline hybrids identified compound 9b as a potent inhibitor of soybean lipoxygenase (a model for human LOX) with an IC₅₀ value of 10 μM. nih.gov Molecular docking studies suggest these compounds may act as allosteric inhibitors of the enzyme. nih.gov

Table 3: In Vitro Lipoxygenase (LOX) Inhibitory Activity of Quinoline Analogues
CompoundTarget EnzymeIC₅₀ (μM)Reference
Compound 9b (Quinolinone-pyrazoline hybrid)Soybean LOX10 nih.gov
Compound 4a (2-aryl quinoline)Human 12R-LOX12.48 ± 2.06 nih.govresearchgate.net
Compound 7b (2-aryl quinoline)Human 12R-LOX28.25 ± 1.63 nih.govresearchgate.net

Interaction with Nucleic Acids and DNA Binding Studies

The interaction with DNA is a key mechanism for many cytotoxic and antimicrobial agents. The planar aromatic structure of the quinoline ring system is well-suited for interacting with the stacked base pairs of DNA. Studies on indoloquinoline derivatives, for example, show that their cytotoxic action is thought to arise from the intercalation of the indoloquinoline skeleton between DNA base pairs, driven by favorable stacking interactions.

Research on 4-quinolone antibacterials, a class closely related to 4-quinolinols, has demonstrated a direct binding interaction with DNA. researchgate.net Compounds like norfloxacin (B1679917) and nalidixic acid were found to unwind the supercoiled conformation of double-helical DNA, confirming that these drugs bind to DNA rather than exclusively to the gyrase enzyme. researchgate.net This unwinding effect was observed to be dependent on the presence of Mg²⁺ ions and varied between different DNA molecules, suggesting a degree of sequence preference in binding. researchgate.net Furthermore, studies on the metabolite of 4-nitroquinoline (B1605747) 1-oxide revealed that it reacts in vivo preferentially with guanine (B1146940) and, to a lesser extent, adenine (B156593) residues in nucleic acids, forming stable adducts. These findings collectively indicate that quinoline-based compounds can interact with nucleic acids through both intercalation and direct covalent binding, disrupting DNA structure and function.

Mechanistic Pathways of Antimicrobial Action (In Vitro)

Analogues of 7-Chloro-8-methyl-2-propyl-4-quinolinol belong to a class of compounds known for their antimicrobial properties. In vitro studies have been instrumental in identifying the specific bacterial targets and mechanistic pathways responsible for this activity.

A primary mechanism of antimicrobial action for quinoline derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV (Top IV). researchgate.net These enzymes are essential for bacterial DNA replication, recombination, and repair. The 4-quinolones function not by simple catalytic inhibition, but by converting these enzymes into cellular poisons. They trap a key intermediate in the enzyme's action, the topoisomerase-DNA cleavage complex. researchgate.net This stabilization of the cleaved DNA leads to the release of double-strand DNA breaks, which are lethal to the bacterial cell and trigger the SOS response for DNA repair. researchgate.net For many Gram-positive bacteria, Topoisomerase IV is the primary target for quinolone inhibition. researchgate.net

More recently, novel mechanisms of action for quinoline analogues have been discovered. A unique oxazino quinoline derivative was found to possess activity against Gram-negative bacteria by blocking the transport of lipopolysaccharide (LPS), a critical component of the outer membrane. This compound was shown to specifically target the Lipopolysaccharide transport protein A (LptA), thereby disrupting the LptA-LptC interaction and killing the bacteria. Molecular docking studies have suggested that a hybrid molecule containing both a hydroxyquinoline fragment and a quinolone moiety could potentially target both LptA and Topoisomerase IV, thereby exhibiting a broad-spectrum antibacterial effect.

Antifungal Mechanistic Investigations

The antifungal mechanisms of this compound and its analogues are multifaceted and appear to involve disruption of fundamental cellular processes in fungi. In vitro studies on various halogenated quinoline analogues have demonstrated their ability to inhibit the growth of pathogenic fungi such as Candida albicans and Cryptococcus neoformans. researchgate.netnih.gov A key aspect of their mechanism is the ability to penetrate fungal cells to exert their effects intracellularly. researchgate.netnih.gov

One proposed mechanism of action for quinoline derivatives is the chelation of essential metal ions, which can disrupt vital enzymatic functions within the fungal cell. researchgate.net Additionally, some quinolinol derivatives have been shown to damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane. For instance, clioquinol (B1669181), a related 8-hydroxyquinoline, has been observed to damage the cell wall of C. albicans and inhibit its transition to the more virulent hyphal form. scienceopen.comnih.gov Other derivatives have been found to disrupt the functional integrity of the cytoplasmic membrane, leading to cellular leakage. scienceopen.com While some antifungal agents target ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane, studies on certain quinoline-thiazole derivatives suggest that not all analogues operate through this pathway, indicating multiple mechanisms of action. nih.gov The presence of hetero rings at the fourth position of the quinoline system has been noted to significantly increase the biological effect against fungal strains. tandfonline.com

Interactive Table: Antifungal Activity of Halogenated Quinoline Analogues

Compound Analogue Target Fungi Noted Activity
Halogenated Quinolines Candida albicans Growth inhibition (MIC of 100 nM for four analogues) researchgate.netnih.gov
Halogenated Quinolines Cryptococcus neoformans Growth inhibition (MICs of 50–780 nM for sixteen analogues) researchgate.netnih.gov
5,7-dichloro-2-methyl-8-quinolinol Various Fungi High fungitoxicity nih.gov
5,7-dibromo-2-methyl-8-quinolinol Various Fungi High fungitoxicity nih.gov

Antiplasmodial Mechanisms (e.g., pH trapping, beta-hematin inhibition)

The antiplasmodial activity of 4-quinolinol analogues, including compounds structurally related to this compound, is primarily attributed to their interference with the detoxification of heme within the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin, a process biochemically equivalent to the formation of beta-hematin. nih.govnih.gov

4-aminoquinolines, a closely related class of compounds, are known to accumulate in the parasite's food vacuole, a phenomenon referred to as pH trapping. nih.govresearchgate.net This accumulation is driven by the acidic environment of the vacuole, which protonates the basic side chain of the quinoline, trapping it inside. Once concentrated, these compounds are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization of heme. nih.gov The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death. nih.gov

Studies have shown a direct correlation between the antiplasmodial activity of 4-aminoquinoline (B48711) derivatives and their ability to inhibit beta-hematin formation. nih.gov The inhibitory activity is influenced by the electron-withdrawing capacity of substituents on the quinoline ring, which in turn affects the compound's association with hematin. nih.gov Several synthetic 7-chloroquinoline (B30040) derivatives have demonstrated significant inhibition of beta-hematin formation in vitro. nih.govresearchgate.net

Chelation-Mediated Biological Effects and Metal Ion Homeostasis Perturbations

Quinolinol compounds, particularly those with a hydroxyl group at the 8-position, are well-known for their metal-chelating properties. researchgate.netnih.gov This ability to bind metal ions is a significant contributor to their biological effects, including their antimicrobial and anticancer activities. By chelating essential metal ions such as iron, copper, and zinc, these compounds can disrupt the function of metalloenzymes that are crucial for cellular processes. nih.gov

The perturbation of metal ion homeostasis can lead to a cascade of downstream effects. For instance, the antifungal mechanism of some quinoline derivatives is thought to involve metal chelation, which deprives the fungus of essential cofactors for enzymatic reactions. researchgate.net In the context of anticancer activity, the chelation of copper and zinc by derivatives like clioquinol has been linked to the inhibition of the proteasome and antiangiogenic effects. nih.gov

The lipophilic nature of the quinoline scaffold allows these compounds to cross cell membranes and transport metal ions into or out of cells, disrupting the delicate balance of intracellular metal concentrations. This ionophore activity can induce oxidative stress and trigger apoptotic pathways in cancer cells. The structure of the quinoline derivative, including the position of the hydroxyl group and other substituents, plays a critical role in its chelating ability and subsequent biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Functionality

Influence of Halogen (Chloro) Substituents on Biological Efficacy

The presence and position of halogen substituents, particularly chlorine, on the quinoline ring are critical determinants of biological activity. eurochlor.org In many classes of quinoline derivatives, a 7-chloro group is considered optimal for antiplasmodial activity. pharmacy180.com This substituent significantly influences the compound's electronic properties and lipophilicity, which in turn affect its ability to accumulate in the parasite's food vacuole and interact with its target, such as hematin. nih.gov Electron-withdrawing groups at the 7-position, like chlorine, have been shown to enhance beta-hematin inhibitory activity. nih.gov

In the context of antifungal activity, halogenation has also been shown to be crucial. For example, 5,7-dichloro and 5,7-dibromo-2-methyl-8-quinolinols were found to be the most potent antifungal agents among a series of tested derivatives. nih.gov The increased lipophilicity conferred by halogen substituents is generally considered an important factor for antimicrobial activity, as it can facilitate passage through cell membranes. chemrxiv.org Furthermore, the introduction of a chloro group can significantly enhance cytotoxicity in cancer cells. acs.org However, the effect of halogenation can be highly position-dependent; for instance, a 3-chloro derivative of 4-methylquinoline (B147181) was found to be non-mutagenic, in contrast to the parent compound. nih.gov

Interactive Table: Effect of Chloro Substituent on Biological Activity

Compound Class Position of Chloro Group Effect on Biological Activity
4-Aminoquinolines 7-position Optimal for antiplasmodial activity pharmacy180.com
2-Methyl-8-quinolinols 5,7-dichloro High fungitoxicity nih.gov
Quinolinols 5,7-dichloro >1020-fold improvement in activity against Candida albicans and Trichosporon beigelii chemrxiv.org

Impact of Methyl and Propyl Groups on Target Affinity and Potency

Alkyl groups, such as methyl and propyl, at various positions on the quinoline scaffold play a significant role in modulating biological activity by influencing factors like steric hindrance, lipophilicity, and conformational flexibility. mdpi.comnih.gov The introduction of a methyl group can, in some cases, lead to a substantial increase in potency. nih.gov For example, installing a methyl group at the 8-position of a tetrahydro- chemrxiv.orgresearchgate.netnih.govtriazolo[4,3-a]pyrazine core resulted in increased potency on the nanomolar scale. nih.gov

In the context of quinolin-4-ones, alkyl groups at the 2-position have been found to be more advantageous for antineoplastic activity than aryl groups. mdpi.com The size and nature of the alkyl group are important; for instance, a study on cannabinoid receptor affinity showed that a methyl group provided a significant increase in affinity, while a larger n-propyl group resulted in a much smaller increase, highlighting the specific steric and conformational requirements of the binding site. nih.gov

However, the impact of alkyl substitution is not universally positive. In some 4-substituted quinolines, a methyl group at the 3-position was found to reduce antiplasmodial activity, and an additional methyl group at the 8-position abolished it completely. pharmacy180.com Similarly, for 8-hydroxyquinolines, the position of the hydroxyl group was found to be more critical for antibacterial activity than the presence of a methyl group. nih.gov The introduction of a methyl group to the 4-amino position of 4-aminoquinolines is being explored to see how it influences the delocalization of the lone pair of electrons and, consequently, the biological activity. acs.org

Positional Isomer Effects on Structure-Activity Relationships

The specific placement of substituents on the quinoline ring system, known as positional isomerism, has a profound impact on the structure-activity relationship (SAR) of these compounds. Even minor changes in the position of a functional group can lead to dramatic differences in biological activity, target selectivity, and pharmacokinetic properties.

Similarly, the antiplasmodial activity of 4-aminoquinolines is highly sensitive to the substitution pattern. While a chloro group at the 7-position is beneficial, a methyl group at the 3-position reduces activity, and one at the 8-position eliminates it. pharmacy180.com The differential effects of positional isomers underscore the importance of a precise three-dimensional arrangement of functional groups for optimal interaction with biological targets.

Advanced Material and Sensing Applications Research of Quinolinol Derivatives

Development of Fluorescent Chemosensors for Metal Ion Detection

The development of fluorescent chemosensors is a significant application for quinolinol derivatives. The underlying principle involves the quinolinol molecule acting as a fluorophore, a substance that absorbs light at a specific wavelength and emits it at a longer wavelength. When the quinolinol derivative binds with a metal ion, its electronic properties are altered, leading to a detectable change in its fluorescence, such as an increase or decrease in intensity (chelation-enhanced or -quenched fluorescence) or a shift in the emission wavelength.

While numerous studies have demonstrated the efficacy of various 8-hydroxyquinoline (B1678124) derivatives as fluorescent chemosensors for a diverse range of metal ions—including but not limited to Zn²⁺, Al³⁺, and Fe³⁺—no specific research is available on the use of 7-Chloro-8-methyl-2-propyl-4-quinolinol for this purpose. The specific selectivity, sensitivity, and quantum yield of this particular compound as a chemosensor remain uninvestigated.

Integration into Organic Electronic Devices (e.g., Organic Light-Emitting Diodes)

8-Hydroxyquinoline and its derivatives are well-known for their application in organic electronic devices, most notably in Organic Light-Emitting Diodes (OLEDs). In OLEDs, these compounds can function as electron transport materials, hole-blocking materials, or as the host material for the emissive layer. The aluminum complex of 8-hydroxyquinoline (Alq₃) is a classic example of a highly successful electron-transporting and emissive material in OLEDs.

The performance of a quinolinol derivative in an OLED is highly dependent on its molecular structure, which influences its thermal stability, film-forming properties, and charge carrier mobility. While there is extensive research on various substituted quinolinols to fine-tune these properties for enhanced device efficiency and longevity, there are no published studies on the integration of This compound into any organic electronic devices. Its potential as an electron transporter, hole blocker, or emissive material has not been explored.

Research on Quinolinol-Based Corrosion Inhibitors

The ability of quinolinol derivatives to act as corrosion inhibitors stems from their capacity to adsorb onto a metal surface and form a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The heteroatoms in the quinolinol structure (nitrogen and oxygen) and the π-electrons of the aromatic rings play a crucial role in the adsorption process.

Research has shown that various 8-hydroxyquinoline derivatives can be effective corrosion inhibitors for metals such as mild steel and aluminum in acidic or saline environments. The specific substituents on the quinoline (B57606) ring can influence the efficiency of the inhibitor. However, there is no available research that investigates the efficacy of This compound as a corrosion inhibitor. Data regarding its inhibition efficiency, adsorption isotherms, and the mechanism of protection are not available.

Exploration in Other Emerging Material Science Applications

The versatile chemical nature of quinolinol derivatives has led to their exploration in other emerging areas of material science. These include their use in the development of new catalysts, as components in photovoltaic devices, and in the creation of novel polymeric materials. The specific electronic and coordination properties of the quinolinol scaffold can be tailored through synthetic modifications to suit a variety of applications.

Despite the broad interest in quinolinol derivatives, a review of the current scientific literature does not indicate any exploration of This compound in these or any other emerging material science applications.

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-8-methyl-2-propyl-4-quinolinol, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with quinoline derivatives and introducing substituents via alkylation, halogenation, or nucleophilic substitution. For example, alkylation of a quinoline core using isopropyl lithium (as seen in 2-isopropyl-8-quinolinol synthesis) can be adapted by substituting reagents to introduce the propyl group at position 2 . Chlorination at position 7 and methylation at position 8 may involve Friedel-Crafts alkylation or electrophilic substitution under controlled temperatures (0–5°C). To optimize yield, systematically vary:
  • Catalysts : Use Lewis acids (e.g., AlCl₃) for halogenation.
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Temperature : Low temperatures (−20°C to 0°C) reduce side reactions during alkylation .
    Monitor intermediates via TLC or HPLC to isolate high-purity products.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For instance, methyl groups at position 8 show upfield shifts (δ 2.4–2.6 ppm), while aromatic protons resonate between δ 7.0–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₃H₁₅ClNO) with exact mass matching.
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in analogous quinoline derivatives (e.g., (2-Chloro-8-methylquinolin-3-yl)methanol) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water gradients.

Advanced Research Questions

Q. How do substituent positions (chloro, methyl, propyl) influence the compound’s biological activity, and what in vitro models are appropriate for testing?

  • Methodological Answer : Substituent effects are evaluated through structure-activity relationship (SAR) studies:
  • Chloro at position 7 : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity. Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays .
  • Methyl at position 8 : Stabilizes the quinoline ring, reducing metabolic degradation. Use hepatic microsomal stability assays.
  • Propyl at position 2 : Modulates steric hindrance; compare with ethyl or isopropyl analogs in enzyme inhibition (e.g., cytochrome P450) .
    Models :
  • Anticancer : MTT assays on HeLa or MCF-7 cells.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from variability in:
  • Assay Conditions : Standardize protocols (e.g., pH, serum concentration) .
  • Compound Purity : Re-characterize batches via NMR and HRMS to rule out impurities.
  • Cell Line Variability : Use authenticated lines (e.g., ATCC) and include positive controls (e.g., doxorubicin for cytotoxicity).
    Meta-analyses of published data can identify trends, such as chlorine substitution correlating with antibacterial potency despite divergent MIC values .

Q. How can computational methods predict reactivity and guide synthetic optimization?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites. For example, chloro groups at position 7 increase electron withdrawal, directing further substitutions to position 3 .
  • Molecular Docking : Screen against target proteins (e.g., DNA gyrase) to prioritize derivatives with high binding affinity.
  • QSAR Models : Correlate logP values with antimicrobial activity to optimize hydrophobicity .

Q. What are the critical parameters in scaling up synthesis from milligram to gram scales?

  • Methodological Answer :
  • Reagent Stoichiometry : Maintain molar ratios (e.g., 1:1.2 for alkylation) to avoid excess reagent accumulation.
  • Heat Management : Use jacketed reactors for exothermic steps (e.g., chlorination).
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effectiveness .

Q. How do structural modifications at specific positions affect the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., chloro) to reduce CYP450-mediated oxidation. Test in liver microsomes .
  • Bioavailability : Modify the propyl chain to a polyethylene glycol (PEG) conjugate for enhanced solubility. Assess via parallel artificial membrane permeability assay (PAMPA).
  • Toxicity : Replace methyl with trifluoromethyl to mitigate hepatotoxicity. Use Ames test for mutagenicity screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.